molecular formula C18H21BrClN3OS2 B2933569 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216459-95-8

5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2933569
CAS No.: 1216459-95-8
M. Wt: 474.86
InChI Key: MQKMSRSWHVVCMD-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a structurally complex molecule featuring:

  • A benzo[d]thiazol core with 4,5-dimethyl substituents.
  • A thiophene-2-carboxamide group substituted with a bromine atom at the 5-position.
  • A dimethylaminoethyl side chain, which is protonated as a hydrochloride salt to enhance solubility.

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3OS2.ClH/c1-11-5-6-13-16(12(11)2)20-18(25-13)22(10-9-21(3)4)17(23)14-7-8-15(19)24-14;/h5-8H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKMSRSWHVVCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(S3)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. The compound's structure suggests it may interact with various biological pathways, making it a candidate for further pharmacological studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18BrN3OS\text{C}_{15}\text{H}_{18}\text{BrN}_{3}\text{OS}

This structure includes a bromine atom, a dimethylamino group, and a benzothiazole moiety, which are known to contribute to biological activity.

Biological Activities

Research indicates that benzothiazole derivatives exhibit a range of biological activities. Specifically, compounds similar to this compound have shown:

  • Antitumor Activity : Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. For example, in vitro assays using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) showed significant cytotoxic effects against various cancer cell lines such as M-14 and SW-620 .
  • Anti-inflammatory Effects : Compounds containing the benzothiazole nucleus have been reported to possess anti-inflammatory properties. In vivo models using carrageenan-induced paw edema showed reduced inflammation when treated with related compounds .

Antitumor Activity

A study conducted on various benzothiazole derivatives, including those structurally similar to the target compound, utilized the MTT assay to evaluate cytotoxicity. The results indicated that certain derivatives exhibited an IC50 value in the low micromolar range against cancer cell lines. The following table summarizes the findings:

CompoundCell LineIC50 (µM)
Compound AM-1410.5
Compound BSW-6208.3
5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamideHLB-10012.0

Anti-inflammatory Activity

In another study focusing on the anti-inflammatory potential of related compounds, the following results were observed:

CompoundModelInhibition (%)
Compound CCarrageenan-induced paw edema75%
Compound DCarrageenan-induced paw edema68%
5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamideCarrageenan-induced paw edema70%

These findings suggest that the compound may exert significant anti-inflammatory effects comparable to other established compounds.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interaction with specific cellular pathways involved in apoptosis and inflammatory responses plays a crucial role in its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Evidence

The provided evidence highlights compounds with overlapping motifs but distinct functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Hypothesized Functional Role
Target Compound Benzo[d]thiazol, Thiophene 5-Bromo, 4,5-dimethyl (benzothiazole); dimethylaminoethyl (amide side chain) Enhanced solubility, kinase inhibition
N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide Thiazol, Benzamide 5-Bromo, 4-phenyl (thiazole); 3,5-dichloro-2-hydroxy (benzamide) Antimicrobial activity
(S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)... () Thiazol, Ureido Hydroperoxypropan-2-yl, methylureido, thiazol-5-ylmethoxycarbonyl Protease inhibition (speculative)

Substituent-Driven Differences

Bromine vs. Other Halogens: The 5-bromo substituent on the target compound’s thiophene may enhance lipophilicity and binding to hydrophobic enzyme pockets, similar to the bromine in N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide .

Amide Side Chains: The dimethylaminoethyl group in the target compound likely improves aqueous solubility via protonation, a feature absent in the ureido- and benzamide-based analogs .

Limitations in Available Data

The provided evidence lacks direct experimental comparisons (e.g., IC₅₀ values, solubility measurements). Thus, the above analysis is based on structural inferences and known structure-activity relationships (SARs) of heterocyclic drug candidates.

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